(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine
Description
The compound (E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine (IUPAC name: 2-[[1-[4-(Difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine) is a fluvoxamine-related impurity, structurally characterized by:
- A pentylidene backbone substituted with a 5-methoxy group.
- A 4-(difluoromethyl)phenyl moiety at position 1.
- An (E)-configured oxime group linked to a 2-aminoethoxy chain .
Properties
Molecular Formula |
C15H22F2N2O2 |
|---|---|
Molecular Weight |
300.34 g/mol |
IUPAC Name |
2-[(Z)-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H22F2N2O2/c1-20-10-3-2-4-14(19-21-11-9-18)12-5-7-13(8-6-12)15(16)17/h5-8,15H,2-4,9-11,18H2,1H3/b19-14- |
InChI Key |
IREIMYRIFHIJAG-RGEXLXHISA-N |
Isomeric SMILES |
COCCCC/C(=N/OCCN)/C1=CC=C(C=C1)C(F)F |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Aminoethoxy Intermediate: This step involves the reaction of ethylene oxide with ammonia to form 2-aminoethanol.
Introduction of the Difluoromethylphenyl Group: The difluoromethylphenyl group is introduced through a Friedel-Crafts alkylation reaction using 4-(difluoromethyl)benzene and an appropriate alkylating agent.
Condensation Reaction: The final step involves the condensation of the aminoethoxy intermediate with the difluoromethylphenyl intermediate under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of (E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating certain diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Fluvoxamine and Its Impurities
The target compound is structurally related to Fluvoxamine (a selective serotonin reuptake inhibitor) and its derivatives. Key analogs include:
Table 1: Structural and Functional Comparison
Key Observations :
- The trifluoromethyl group in Fluvoxamine enhances binding affinity to serotonin transporters compared to the difluoromethyl variant in the target compound .
- The absence of the trifluoromethyl group in the target compound reduces its pharmacological activity, making it a critical quality control parameter in Fluvoxamine manufacturing .
Olefinic Amine Derivatives
Similar compounds include 5-alkoxy-3-aminophenyl substituted olefinic amines, such as (E)-N-methyl-5-(5-methoxy-3-aminophenyl)-4-penten-2-amine ().
Table 2: Comparison with Olefinic Amines
| Property | Target Compound | (E)-N-Methyl-5-(5-Methoxy-3-Aminophenyl)-4-Penten-2-Amine |
|---|---|---|
| Backbone | Pentylidene with oxime linkage | Pentenyl with olefinic bond |
| Functional Groups | - 2-Aminoethoxy - Oxime |
- N-Methyl amine - 3-Aminophenyl |
| Synthesis Method | Oxime formation from ketone | Heck coupling of 3-halo-5-alkoxyaniline with olefins |
| Pharmacological Relevance | SSRI impurity | Anticancer/antiviral research (hypothesized) |
Key Differences :
Maleate Salt Derivatives
The maleate salt of (E)-5-Methoxy-1-[4-(Trifluoromethyl)phenyl]-1-pentanone-O-(2-Aminoethyl)oxime () shares structural similarities but differs in:
- Presence of a trifluoromethyl group (vs. difluoromethyl in the target compound).
- Maleate counterion , enhancing solubility for pharmaceutical formulations .
Biological Activity
(E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine, also known as Fluvoxamine EP Impurity E, is a compound that has gained attention due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, antioxidant, and other pharmacological effects.
Chemical Structure
The compound's chemical structure is characterized by the presence of an amino group, an ether linkage, and a difluoromethyl-substituted phenyl ring. The molecular formula is .
Antimicrobial Activity
Recent studies have demonstrated that derivatives of aminodiphenylamine, including Fluvoxamine derivatives, exhibit significant antimicrobial properties. In particular, research has shown that these compounds can inhibit the growth of various bacterial strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined for several bacterial reference strains, revealing effective concentrations that inhibit bacterial growth.
Table 1: Antimicrobial Activity of Fluvoxamine Derivatives
| Compound | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Fluvoxamine EP Impurity E | 0.5 | 1.0 |
| Other derivatives | Varies | Varies |
Antioxidant Activity
The antioxidant capacity of (E)-(2-Aminoethoxy)({1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene})amine was evaluated using assays such as DPPH and ABTS. These assays measure the ability of the compound to scavenge free radicals.
- DPPH Assay Results : The compound exhibited a significant reduction in DPPH absorbance, indicating strong radical scavenging activity.
- ABTS Assay Results : Similar results were observed with ABTS, confirming its potential as an antioxidant agent.
Table 2: Antioxidant Activity Assessment
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 15 |
| ABTS | 12 |
The biological activity of Fluvoxamine derivatives can be attributed to their structural characteristics, which allow for interactions with biological targets such as enzymes and receptors. The presence of the difluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Case Studies
-
Case Study on Antibiofilm Activity :
A study investigated the antibiofilm properties of several aminodiphenylamine derivatives against Staphylococcus aureus. The results indicated that Fluvoxamine EP Impurity E significantly reduced biofilm formation at sub-MIC levels. -
Clinical Relevance :
Clinical studies have suggested that compounds similar to Fluvoxamine may have applications in treating conditions like depression and anxiety disorders due to their serotonergic activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
